Cyano((dimethylamino)methylene)guanidine

Description

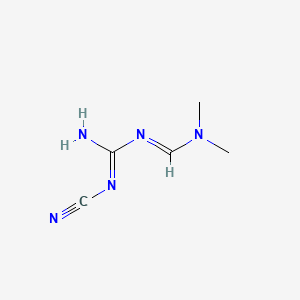

Structure

3D Structure

Properties

CAS No. |

5496-77-5 |

|---|---|

Molecular Formula |

C5H9N5 |

Molecular Weight |

139.16 g/mol |

IUPAC Name |

N'-(N'-cyanocarbamimidoyl)-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C5H9N5/c1-10(2)4-9-5(7)8-3-6/h4H,1-2H3,(H2,7,8)/b9-4+ |

InChI Key |

XPMKXIQZUPHFHT-RUDMXATFSA-N |

Isomeric SMILES |

CN(C)/C=N/C(=NC#N)N |

Canonical SMILES |

CN(C)C=NC(=NC#N)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Cyano Dimethylamino Methylene Guanidine

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) and Normal Coordinate Analysis for Molecular Conformation and Bonding

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and, by extension, the functional groups and bonding arrangements within a molecule. For Cyano((dimethylamino)methylene)guanidine, these methods are instrumental in confirming the presence of its key structural motifs.

The FT-IR and FT-Raman spectra are expected to exhibit characteristic bands corresponding to the various vibrational modes of the molecule. The most prominent of these is the stretching vibration of the cyano group (C≡N), which typically appears as a sharp and intense band in the region of 2200-2240 cm⁻¹. The exact position of this band can be influenced by the electronic environment and conjugation within the molecule. For instance, in related cyano-containing compounds, this peak has been observed around 2206 cm⁻¹. researchgate.net

The guanidine (B92328) portion of the molecule gives rise to several characteristic vibrations. The C=N stretching vibration of the imine group is expected to be observed in the 1600-1690 cm⁻¹ region. The stretching and bending vibrations of the N-C and C-N bonds, as well as the vibrations of the dimethylamino group, would populate the fingerprint region of the spectrum (below 1500 cm⁻¹).

Normal coordinate analysis, a computational method, can be employed to assign the observed vibrational bands to specific atomic motions. This analysis, often performed in conjunction with Density Functional Theory (DFT) calculations, helps to correlate the experimental spectra with the molecule's predicted three-dimensional conformation and to understand the nature of the intramolecular forces.

Expected Vibrational Frequencies for Cyano((dimethylamino)methylene)guanidine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Cyano (C≡N) | Stretching | 2200 - 2240 | FT-IR, FT-Raman |

| Imine (C=N) | Stretching | 1600 - 1690 | FT-IR, FT-Raman |

| Dimethylamino (N(CH₃)₂) | C-N Stretching | 1250 - 1020 | FT-IR |

| Dimethylamino (N(CH₃)₂) | CH₃ Bending | 1470 - 1430 | FT-IR |

| Guanidine Backbone | N-C-N Bending | Fingerprint Region | FT-IR, FT-Raman |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Structural Assignment and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, allowing for a detailed structural assignment.

In the ¹H NMR spectrum of Cyano((dimethylamino)methylene)guanidine, the protons of the two methyl groups of the dimethylamino moiety are expected to produce a singlet signal. The chemical shift of this signal would likely fall in the range of 2.5-3.5 ppm. The methylene (B1212753) protons (=CH₂) would also give rise to a distinct signal, the chemical shift of which would be influenced by the neighboring guanidine and cyano groups.

The ¹³C NMR spectrum provides even more detailed structural information. The carbon atom of the cyano group is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbon atoms of the dimethylamino groups would appear in the aliphatic region, typically between 30 and 50 ppm. The imine carbon (C=N) of the guanidine core is expected to be significantly downfield, with a chemical shift potentially around 160-170 ppm, as seen in similar guanidine compounds. researchgate.net The methylene carbon would also have a characteristic shift.

NMR spectroscopy is also crucial for investigating the possibility of geometric isomerism (E/Z isomers) around the C=N double bond, which could lead to a doubling of some NMR signals if both isomers are present in solution and interconvert slowly on the NMR timescale.

Expected NMR Chemical Shifts (δ) for Cyano((dimethylamino)methylene)guanidine

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Dimethylamino (-N(CH₃)₂) | 2.5 - 3.5 (singlet) | 30 - 50 |

| Methylene (=CH₂) | Variable | Variable |

| Imine Carbon (C=N) | - | 160 - 170 |

| Cyano Carbon (C≡N) | - | 115 - 125 |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For Cyano((dimethylamino)methylene)guanidine (C₅H₈N₄), high-resolution mass spectrometry (HRMS) would be employed to validate the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺). The expected monoisotopic mass of this compound is approximately 124.0749 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions and to study their fragmentation. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For Cyano((dimethylamino)methylene)guanidine, fragmentation is likely to occur at the weaker bonds. Potential fragmentation pathways could involve the loss of the cyano group, the dimethylamino group, or cleavage of the guanidine core. The analysis of these fragment ions helps to piece together the molecular structure.

Plausible Fragmentation Ions in the Mass Spectrum of Cyano((dimethylamino)methylene)guanidine

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M]⁺ | 124 | Molecular Ion |

| [M - CN]⁺ | 98 | Loss of the cyano radical |

| [M - N(CH₃)₂]⁺ | 80 | Loss of the dimethylamino radical |

| [C₄H₈N₃]⁺ | 98 | Fragment from cleavage of the guanidine core |

| [C₂H₆N]⁺ | 44 | Dimethylamino cation |

X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing

For Cyano((dimethylamino)methylene)guanidine, an X-ray diffraction study would reveal the planarity of the guanidine and cyano groups, as well as the torsion angles between different parts of the molecule. This information is crucial for understanding the extent of electron delocalization within the molecule. In related structures like N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, detailed bond lengths and angles have been determined, showing, for example, a partial double bond character in certain C-N bonds. mdpi.com

Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the macroscopic properties of the crystalline material.

Expected Bond Lengths and Angles from X-ray Diffraction

| Bond/Angle | Expected Value |

| C≡N Bond Length | ~1.15 Å |

| C=N Bond Length | ~1.28 Å |

| N-C (single) Bond Length | ~1.35 - 1.45 Å |

| C-N-C Bond Angle | ~110 - 120° |

| N-C=N Bond Angle | ~120° |

Chemical Reactivity and Mechanistic Pathways of Cyano Dimethylamino Methylene Guanidine

Reaction Mechanisms Involving the Cyano Group and its Transformation

The cyano group (C≡N) in cyano((dimethylamino)methylene)guanidine is a versatile functional group that can participate in various transformations. Its reactivity is influenced by the electron-donating nature of the adjacent guanidine (B92328) moiety. The polarity of the carbon-nitrogen triple bond allows the cyano group to react with both nucleophiles and electrophiles. quimicaorganica.org

One common transformation is the hydrolysis of the cyano group to an amide or a carboxylic acid, typically under acidic or basic conditions. This reaction proceeds through nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile.

Another significant reaction is reduction . The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This transformation is crucial for introducing an aminomethyl group.

The cyano group can also undergo addition reactions . For example, organometallic reagents such as Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis.

Furthermore, the electron-withdrawing nature of the cyano group can activate adjacent positions. For instance, it can increase the acidity of α-C-H bonds, facilitating deprotonation and subsequent reactions. nih.gov In the context of cyanoacrylamides, the cyano group enhances the reactivity of the molecule and promotes the reversibility of Michael additions. nih.gov

The reactivity of the nitrile can be modulated by the presence of adjacent electron-withdrawing groups, which increases the electrophilicity of the carbon atom. nih.gov

Here is an interactive data table summarizing some of the key transformations of the cyano group:

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻ | Amide, Carboxylic Acid |

| Reduction | LiAlH₄, H₂/Catalyst | Primary Amine |

| Addition | Grignard Reagents (R-MgX) | Ketone |

Transformations and Functionalization of the Guanidine Moiety within Cyano((dimethylamino)methylene)guanidine

The guanidine group is a highly basic and nucleophilic moiety, and its functionalization is a key aspect of the chemistry of cyano((dimethylamino)methylene)guanidine. nih.gov The guanidine group's high pKa means it is protonated at physiological pH, forming a stable guanidinium (B1211019) cation. wikipedia.org

Alkylation and Acylation: The nitrogen atoms of the guanidine moiety can be alkylated or acylated. nih.gov These reactions typically occur at the unsubstituted or less sterically hindered nitrogen atoms. The positive charge of the guanidinium ion is crucial for its biological activity, and modifications can be designed to retain this charge. nih.gov

Guanidinylation: This process involves the transfer of the guanidine group to another molecule, typically an amine. thieme-connect.de This is a common method for synthesizing more complex guanidine-containing compounds.

Cyclization Reactions: The guanidine moiety can participate in cyclization reactions to form various heterocyclic systems. This is often achieved by reacting with bifunctional reagents that can react with two of the nitrogen atoms of the guanidine.

Below is an interactive data table summarizing some functionalization strategies for the guanidine moiety:

| Reaction Type | Description |

| Alkylation | Introduction of alkyl groups onto the nitrogen atoms. nih.gov |

| Acylation | Introduction of acyl groups onto the nitrogen atoms. nih.gov |

| Guanidinylation | Transfer of the guanidine group to an amine. thieme-connect.de |

| Cyclization | Formation of heterocyclic rings involving the guanidine nitrogens. |

Electrophilic and Nucleophilic Reactivity of Cyano-Guanidine Derived Systems

The combination of the cyano and guanidine groups in cyano((dimethylamino)methylene)guanidine gives rise to a molecule with both electrophilic and nucleophilic centers.

Nucleophilic Character: The guanidine moiety, with its lone pairs of electrons on the nitrogen atoms, is strongly nucleophilic. nih.gov It can readily attack electrophilic centers. The nucleophilicity can be tuned by substitution on the nitrogen atoms. Despite the electron-deficient nature of the guanidine carbon, direct nucleophilic attack at this center is challenging due to resonance stabilization. nih.gov However, strategies have been developed to activate the guanidine carbon for nucleophilic substitution. nih.govresearchgate.net

Electrophilic Character: The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. quimicaorganica.org Additionally, the central carbon of the guanidinium ion can exhibit Lewis acidic character, allowing it to interact with and activate nucleophiles. mdpi.com

The reactivity of cyano-guanidine systems can be influenced by the reaction conditions. For example, in the presence of a base, the guanidine moiety can be deprotonated, increasing its nucleophilicity. Conversely, under acidic conditions, the guanidine is protonated to the guanidinium ion, which can act as a Brønsted acid catalyst. mdpi.com

Cyclization Reactions and Heterocycle Formation Facilitated by Cyano((dimethylamino)methylene)guanidine

Cyano((dimethylamino)methylene)guanidine is a valuable precursor for the synthesis of a wide variety of nitrogen-containing heterocycles. quimicaorganica.org Both the cyano group and the guanidine moiety can actively participate in cyclization reactions.

The cyano group, often in conjunction with an adjacent functional group, can undergo intramolecular cyclization to form five, six, and seven-membered rings. researchgate.net For instance, the reaction of a compound containing adjacent cyano and chloro functions with guanidine or cyanoguanidine can lead to the construction of annulated heterocycles. researchgate.net

The guanidine portion of the molecule can react with 1,3-dicarbonyl compounds or their equivalents to form pyrimidine (B1678525) rings. The reaction of guanidines with unsaturated carbonyl compounds can lead to the formation of dihydropyrimidine rings through a cascade of Michael addition and cyclization. researchgate.net

Furthermore, the addition of amines to cyanoguanidines is a common method for preparing biguanides, which can then undergo cyclization to form triazine derivatives. beilstein-journals.orgbeilstein-journals.org For example, the reaction of ortho-substituted anilines with cyanoguanidine can result in the formation of guanidino-heterocycles like 2-guanidinobenzoxazole. beilstein-journals.org Unexpected cyclizations of pyridylcyanoguanidines under acidic conditions have also been reported to yield 4-imino-4H-pyrido[1,2-a] nih.govwikipedia.orgtriazin-2-amines. beilstein-journals.org

Palladium-catalyzed carboamination reactions of N-allylguanidines bearing a cleavable N-cyano group have been developed to synthesize five- and six-membered cyclic guanidines. nih.gov

Investigation of Reaction Intermediates and Transition State Structures

Understanding the intermediates and transition states in reactions involving cyano((dimethylamino)methylene)guanidine is crucial for predicting reaction outcomes and designing new synthetic methodologies.

In many reactions, the initial step involves the formation of a tautomeric form or a zwitterionic species of the cyanoguanidine. wikipedia.org For example, 2-cyanoguanidine can exist in a zwitterionic form through an internal acid-base reaction between the nitrogen atoms. wikipedia.org

In nucleophilic substitution reactions at the guanidine carbon, tetrahedral intermediates are often proposed. researchgate.net For instance, the reaction of a methylguanidinium ion with hydroxide to form urea and methylamine is thought to proceed through a tetrahedral intermediate. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the reaction mechanisms of guanidine-catalyzed reactions. mdpi.com These studies can provide insights into the structures of transition states and help to explain the observed stereoselectivity and regioselectivity. For example, in the thio-Michael addition catalyzed by a bicyclic guanidine, a transition state involving hydrogen bonding between the guanidinium ion and both the electrophile and the nucleophile has been proposed. mdpi.com

In the context of aza-Michael addition/cyclization reactions of guanidines, the initial nucleophilic attack of the neutral guanidine on the electrophile is predicted to be the rate-determining step. nih.gov

Theoretical and Computational Investigations of Cyano Dimethylamino Methylene Guanidine

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the molecular and electronic properties of guanidine (B92328) derivatives due to its balance of computational cost and accuracy. DFT methods are employed to predict a variety of molecular characteristics, offering deep insights into the behavior of these complex molecules.

Equilibrium Geometries, Conformational Analysis, and Tautomerism

The study of Cyano((dimethylamino)methylene)guanidine would begin with the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms, known as the equilibrium geometry. This process involves finding the minimum energy structure on the potential energy surface. For a molecule with multiple rotatable bonds, this would involve a detailed conformational analysis to identify all significant low-energy conformers.

A critical aspect of studying guanidines is the investigation of tautomerism. nih.govmdpi.com Guanidines can exist in different tautomeric forms depending on the position of double bonds and protons. nih.govmdpi.com For Cyano((dimethylamino)methylene)guanidine, several tautomers can be envisioned. Computational studies on substituted guanidines often reveal that the relative stability of these tautomers is influenced by both electronic effects of the substituents and intramolecular hydrogen bonding. mdpi.com DFT calculations, using functionals such as B3LYP or M06-2X with basis sets like 6-311+G(d,p), are typically used to calculate the energies of these different tautomers to determine their relative populations at equilibrium. nih.gov

Table 1: Hypothetical Tautomers of Cyano((dimethylamino)methylene)guanidine for Computational Analysis

| Tautomer | Description of Key Structural Features |

| Tautomer 1 | Imino group adjacent to the cyano group. |

| Tautomer 2 | Imino group adjacent to the dimethylamino group. |

| Tautomer 3 | Proton transfer from an amino group to the cyano nitrogen. |

This table represents a hypothetical set of tautomers that would be investigated in a computational study. The actual stable tautomers and their relative energies would need to be determined by DFT calculations.

HOMO-LUMO Energy Gaps and Molecular Orbital Theory

The electronic properties of a molecule are fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.

In a DFT study of Cyano((dimethylamino)methylene)guanidine, the HOMO and LUMO energies would be calculated. A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of the HOMO and LUMO across the molecule would also be visualized to identify the regions most likely to be involved in electron donation and acceptance, respectively.

Mulliken Atomic Charges and Electron Density Distribution

To understand the distribution of electrons within the molecule, atomic charges are calculated. The Mulliken population analysis is a common method used to assign partial charges to each atom. These charges provide insight into the electrostatic potential of the molecule and help to identify electrophilic and nucleophilic centers. For Cyano((dimethylamino)methylene)guanidine, calculating the Mulliken charges would reveal how the electron-withdrawing cyano group and the electron-donating dimethylamino group influence the electron density across the guanidine core. This information is valuable for predicting how the molecule might interact with other molecules.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures.

For Cyano((dimethylamino)methylene)guanidine, DFT calculations would be used to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This is typically done using the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts for the different possible tautomers and conformers could help in the interpretation of experimental NMR spectra and in identifying the dominant species in solution.

Furthermore, the vibrational frequencies corresponding to the infrared (IR) spectrum would be calculated. Each vibrational mode corresponds to a specific type of molecular motion (stretching, bending, etc.). The calculated frequencies and their intensities can be compared with an experimental IR spectrum to confirm the structure of the synthesized compound. For example, the characteristic stretching frequency of the nitrile (C≡N) group and the various C-N and N-H stretches would be of particular interest.

Gas-Phase Basicity and Proton Affinity Calculations for Guanidine-Containing Systems

Guanidines are known for their high basicity. nih.gov The gas-phase basicity (GB) and proton affinity (PA) are fundamental measures of a molecule's intrinsic basicity, free from solvent effects. The proton affinity is the negative of the enthalpy change for the protonation reaction in the gas phase, while the gas-phase basicity is the negative of the Gibbs free energy change for the same reaction.

Computational methods, such as G4MP2 or DFT with appropriate functionals, can accurately calculate the PA and GB of molecules. nih.gov For Cyano((dimethylamino)methylene)guanidine, calculations would involve optimizing the geometry of the neutral molecule and its various protonated forms (protonation can occur at different nitrogen atoms). The energy difference between the most stable protonated form and the neutral molecule would determine the PA. These calculations would allow for a quantitative comparison of the basicity of Cyano((dimethylamino)methylene)guanidine with other guanidines and superbases. acs.org

Molecular Dynamics Simulations and Reaction Pathway Modeling

While DFT calculations provide information on static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of Cyano((dimethylamino)methylene)guanidine over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent box).

Reaction pathway modeling, often using DFT, can be employed to investigate the mechanisms of reactions involving Cyano((dimethylamino)methylene)guanidine. nih.gov This involves locating the transition state structures that connect reactants to products and calculating the activation energies for different possible reaction pathways. nih.gov For example, one could model the reaction of Cyano((dimethylamino)methylene)guanidine with an electrophile to understand its reactivity and regioselectivity.

In Silico Approaches to Molecular Design and Property Prediction in Related Guanidine Compounds

The guanidine functional group, with its unique electronic and structural characteristics, has been the subject of extensive theoretical and computational investigations. These in silico studies are crucial for understanding the structure-property relationships within this class of compounds and for designing new molecules with tailored functionalities. Computational methods, ranging from molecular docking and molecular dynamics to high-level ab initio calculations, provide deep insights into the behavior of guanidine derivatives and guide experimental efforts.

A significant area of computational research on guanidine compounds involves predicting their physicochemical properties, such as basicity (pKa). For instance, a quantitative structure-property relationship (QSPR) model has been developed to predict the aqueous pKa values of guanidine-containing compounds using ab initio gas-phase equilibrium bond lengths. acs.org In one study, an impressive correlation (r² = 0.97) was found between the pKa and the C=N bond lengths in the tautomeric form of a training set of guanidines with diverse R groups. acs.org This model's predictive power was demonstrated by accurately forecasting the pKa of several drug molecules with prediction errors of less than 0.5 pKa units. acs.org The model was later recalibrated at a new level of theory to predict the pKa of 12 α2-adrenoceptor antagonist phenylguanidine derivatives, achieving a mean absolute error of just 0.29. acs.org

Molecular docking and molecular dynamics simulations are powerful tools for exploring the therapeutic potential of guanidine-containing compounds. In one extensive in silico investigation, 35 medicinal substances bearing guanidine moieties were screened against key protein targets of SARS-CoV-2, the virus responsible for COVID-19. nih.govnih.gov This virtual screening identified several guanidine-containing drugs, such as imatinib, as having promising binding affinities and interaction profiles with viral and human proteins essential for the viral life cycle. nih.govnih.gov Such computational approaches not only help in understanding the molecular mechanisms of action but also aid in the rational design of new, more potent therapeutic agents. biointerfaceresearch.com The study highlighted the guanidine moiety as a potentially crucial pharmacophore in the development of drugs against SARS-CoV-2. nih.govnih.gov

The influence of substituents on the three-dimensional structure and tautomeric preferences of guanidines is another critical aspect explored through computational and crystallographic studies. The solid-phase structure of N,N'-substituted guanidines is dictated by the electronic properties of the substituents and intermolecular hydrogen bonding. mdpi.com For example, guanidines substituted with amines having a pKa greater than 3.8 tend to adopt a cis-trans geometry, while those with amine substituents of pKa less than 3.2 favor a cis-cis conformation in the solid state. mdpi.com

Furthermore, advanced computational methods like complete active space self-consistent field (CASSCF) calculations are employed to investigate the electronic and magnetic properties of metal complexes involving guanidine-based ligands. rsc.org In a study of four mononuclear Dy(III) complexes with a guanidine-based ligand, CASSCF calculations revealed that the observed differences in their magnetic behaviors were primarily due to intermolecular and crystal-packing effects, as the isolated complexes had nearly identical electronic and magnetic properties. rsc.org

Density Functional Theory (DFT) methods are also utilized to model and predict the reactivity of guanidine-related structures. For example, the ωB97X-D/aug-cc-pVDZ DFT method was used to model substituted cyclooctynes to tune their reactivity. peerj.com Calculated global electrophilicity indexes suggested that most of the substituted derivatives would have higher reactivity toward nucleophiles. peerj.com

The following table summarizes the findings of a molecular docking study on a selection of guanidine-containing compounds against the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle.

| Compound | Binding Affinity (kcal/mol) against SARS-CoV-2 Mpro |

| Metformin (B114582) | -5.4 |

| Famotidine | -6.1 |

| Imatinib | -8.2 |

| Camostat | -7.0 |

| Data from: nih.gov |

The next table presents the predicted pKa values for a set of phenylguanidine derivatives, demonstrating the accuracy of computational models in predicting this fundamental chemical property.

| Phenylguanidine Derivative | Predicted pKa | Mean Absolute Error |

| Derivative 1 | 10.5 | 0.29 |

| Derivative 2 | 10.2 | 0.29 |

| Derivative 3 | 11.1 | 0.29 |

| Derivative 4 | 9.8 | 0.29 |

| Data from: acs.org |

These in silico approaches are invaluable in the field of medicinal chemistry and materials science, enabling the rapid screening of virtual libraries of compounds and the rational design of molecules with desired properties, thereby accelerating the discovery and development of new drugs and functional materials.

Applications of Cyano Dimethylamino Methylene Guanidine in Advanced Organic Synthesis

Role as a Versatile Starting Material and Synthon in Complex Molecule Construction

The chemical architecture of cyano((dimethylamino)methylene)guanidine, also known by synonyms such as N-Cyano-N',N'-dimethylguanidine and 1-Cyano-3,3-dimethylguanidine, positions it as a highly versatile starting material and synthon in the assembly of complex molecules. alzchem.com The guanidine (B92328) functional group is a key feature in numerous naturally occurring polycyclic derivatives that exhibit potent and useful biological properties. globalresearchonline.net The ability of the guanidine moiety to form strong ionic and hydrogen bonding interactions is particularly valuable in the design of small-molecule drugs. globalresearchonline.net

Substituted cyanoguanidines are well-established precursors for the synthesis of biguanides, which are themselves important in medicinal chemistry and as ligands for metal complexation. nih.govbeilstein-journals.org For instance, the addition of amines to substituted cyanoguanidines is a direct and atom-economical pathway to produce N-substituted biguanides. beilstein-journals.org A closely related compound, 2-cyano-1,3-dimethylguanidine, has been used to synthesize N1,N2,N5-trisubstituted biguanides by fusion with an amine hydrochloride, showcasing the utility of this class of reagents in building complex guanidinylated structures.

The reactivity of the cyano group combined with the nucleophilic character of the guanidine nitrogens allows for a variety of chemical transformations, making it a key component in the synthesis of more elaborate molecular frameworks. nih.gov This versatility is evident in its use as an intermediate for the production of pharmaceuticals and agrochemicals. alzchem.com

Precursors for Diverse Nitrogen-Containing Heterocycles (e.g., Pyrimidines, Triazines, Pyrazoles)

The rich functionality of cyano((dimethylamino)methylene)guanidine makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles, which are core structures in many biologically active compounds.

Pyrimidines

The guanidine unit is a classic N-C-N fragment for the construction of the pyrimidine (B1678525) ring. nih.gov A study on the synthesis of 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines utilized metformin (B114582), which is N,N-dimethylbiguanide, as the guanidine source in a reaction with substituted aromatic aldehydes and methyl ketones. nih.gov Metformin itself is famously synthesized from the reaction of cyanoguanidine with dimethylamine (B145610), indicating a strong synthetic lineage from cyanoguanidine precursors to functionalized pyrimidines. sciencemadness.org The general strategy involves the cyclocondensation of a guanidine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov This approach highlights the potential of cyano((dimethylamino)methylene)guanidine to serve as a direct precursor to a variety of substituted pyrimidines. nih.govnih.gov

| Heterocycle | Starting Materials | Key Reaction Type | Reference |

| Pyrimidines | Guanidine derivatives, 1,3-Dicarbonyl compounds | Cyclocondensation | nih.govnih.gov |

| Triazines | Cyanoguanidine, Amines | Cyclocondensation | nih.gov |

| Pyrazoles | Hydrazine (B178648), β-Ketonitriles | Cyclocondensation | chim.it |

Triazines

The 1,3,5-triazine (B166579) scaffold is another important heterocyclic system accessible from guanidine-based precursors. nih.gov The synthesis of 2,4-diamino-1,3,5-triazines can be achieved through a two-step process involving biguanide (B1667054) intermediates. rsc.org Although direct synthesis from cyano((dimethylamino)methylene)guanidine is not explicitly detailed in these examples, the general methodology of using guanidines and their derivatives, like biguanides, for triazine ring formation is well-established. nih.govrsc.org The synthesis of novel sulfonamide-triazine hybrids often starts with cyanuric chloride, which undergoes sequential nucleophilic substitution with various amines, demonstrating the modular nature of triazine synthesis. nih.govscholarsresearchlibrary.com

Pyrazoles

While the most common route to pyrazoles involves the reaction of hydrazines with 1,3-dicarbonyl compounds, the versatility of guanidine derivatives suggests potential pathways to pyrazole-containing structures. chim.itbeilstein-journals.orgorientjchem.org For example, N-amidino-amidinopyrazole hydrochloride has been used as a "biguanidylation" reagent, showcasing the ability of complex guanidine structures to participate in the formation of other heterocycles. nih.gov The synthesis of aminopyrazoles from β-ketonitriles and hydrazine is a well-known method. chim.it Given its structural components, cyano((dimethylamino)methylene)guanidine could theoretically be utilized in constructing pyrazole (B372694) rings, though specific examples in the literature are less common than for pyrimidines and triazines.

Intermediate in the Synthesis of Functional Organic Compounds

Cyano((dimethylamino)methylene)guanidine and its close relatives are valuable intermediates in the synthesis of functional organic compounds, particularly in the pharmaceutical industry. alzchem.com The compound is listed as an intermediate for the synthesis of pharmaceuticals and agrochemicals. alzchem.com

A prominent example of the utility of the cyanoguanidine scaffold is in the synthesis of the H2-receptor antagonist, Cimetidine. beilstein-journals.org While the synthesis starts from N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine, it demonstrates the industrial importance of substituted cyanoguanidines as key building blocks for active pharmaceutical ingredients. beilstein-journals.org Similarly, N-cyanoguanidine-piperazine derivatives have been synthesized and identified as potent P2X7 antagonists, with potential applications in treating pain and inflammation. researchgate.net The synthesis of these complex molecules often involves the stepwise construction around the cyanoguanidine core, highlighting its role as a central scaffold. researchgate.net

The synthesis of 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines, which have shown potential anthelmintic activity, further illustrates the role of the N,N-dimethylguanidine moiety as a key component in the development of new bioactive compounds. nih.gov

| Functional Compound Class | Precursor Type | Application | Reference |

| H2-Receptor Antagonists | Substituted Cyanoguanidines | Pharmaceutical | beilstein-journals.org |

| P2X7 Antagonists | N-Cyanoguanidine-piperazines | Pharmaceutical | researchgate.net |

| Anthelmintics | 2-(N,N-dimethyl guanidinyl)pyrimidines | Agrochemical/Veterinary | nih.gov |

Utilization in Multicomponent Reactions for Scaffold Diversity and Complexity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more reactants, enhancing synthetic efficiency and scaffold diversity. sciencemadness.org Guanidine and its salts have been successfully employed as reagents in MCRs for the synthesis of various heterocycles, including 2-aminopyrimidines. orientjchem.org

For example, the one-pot synthesis of 2-amino-4,6-diarylpyrimidines can be achieved through the multicomponent reaction of aromatic aldehydes, acetophenones, and a guanidinium (B1211019) salt. orientjchem.org While specific examples detailing the use of cyano((dimethylamino)methylene)guanidine in MCRs are not widely reported, the established reactivity of the guanidine functionality in such reactions suggests its potential as a valuable component. Its structure offers multiple reactive sites that could participate in complex tandem reaction sequences to generate diverse and complex molecular scaffolds.

The development of MCRs involving isocyanides, cyanoacetamides, and other reactive species has led to the synthesis of a vast array of heterocyclic compounds. sciencemadness.orgorganic-chemistry.orgresearchgate.net The exploration of cyano((dimethylamino)methylene)guanidine as a reactant in these types of reactions could open new avenues for the rapid generation of novel chemical libraries for drug discovery and material science.

Catalytic Roles and Ligand Design with Cyano Dimethylamino Methylene Guanidine Motifs

Cyano((dimethylamino)methylene)guanidine as an Organic Superbase and Organocatalyst

Guanidines, including cyano((dimethylamino)methylene)guanidine, are recognized for their strong basicity, often classifying them as organic superbases. arkat-usa.org This high basicity stems from the effective delocalization of the positive charge across the three nitrogen atoms upon protonation, forming a very stable guanidinium (B1211019) cation. nih.gov This stability makes the parent guanidine (B92328) a strong base and a highly nucleophilic compound. arkat-usa.org

The unique properties of guanidines allow them to serve as organocatalysts in a variety of chemical reactions. nih.govresearchgate.net For instance, their ability to form stable hydrogen bonds is exploited in reactions like the Diels-Alder reaction, addition reactions, and the ring-opening polymerization of lactones and lactides. nih.gov While specific research on cyano((dimethylamino)methylene)guanidine as an organocatalyst is not extensively detailed in the provided results, the broader family of guanidines is well-established in this role. arkat-usa.orgresearchgate.net The modification of substituents on the guanidine core allows for the fine-tuning of their basicity and nucleophilicity, which in turn controls their catalytic activity. arkat-usa.orgfao.org

The versatility of guanidine derivatives is further highlighted by their use in more complex catalytic systems. For example, cyanoacetic acid has been employed as a Brønsted acid catalyst for synthesizing dihydropyrimidinones and as a reagent in Knoevenagel condensations. scielo.brresearchgate.net These applications underscore the diverse catalytic potential within functionalized organic compounds related to the building blocks of more complex guanidines.

Ligand Design and Metal Complexation with Guanidine Derivatives

Guanidine derivatives are highly effective N-donor ligands for a wide array of metals across the periodic table. arkat-usa.orgnih.gov Their utility as ligands is attributed to their capacity to delocalize a positive charge within the guanidine moiety, enhancing their coordination ability with metal ions. arkat-usa.org This has led to their use in preparing highly active homogeneous catalysts. arkat-usa.org The anionic form, guanidinate, also serves as a potent ligand. rsc.org

The introduction of substituents onto the guanidine framework is a key strategy for modulating the electronic and steric properties of the resulting metal complexes. arkat-usa.orgfao.org This control is crucial for regulating the catalytic activity and influencing the chemo-, regio-, and enantioselectivity of a given reaction. arkat-usa.org

Guanidines and their deprotonated counterparts, guanidinates, can adopt various coordination modes when binding to metal centers. nih.govresearchgate.net Neutral guanidines typically act as monodentate ligands, coordinating through the imine nitrogen's lone pair. at.ua However, the presence of additional donor atoms can lead to bidentate coordination. at.ua Cyanoguanidine, for instance, can act as a bidentate bridging ligand, coordinating through both a nitrilic and an imino nitrogen to form metallacycles. at.ua

The monoanionic chelating guanidinato ligands are particularly common and exhibit significant electronic flexibility due to extensive delocalization within their structure. nih.gov This property provides stability to a wide range of metal centers in various oxidation states. nih.gov The coordination environment can be further influenced by bulky substituents on the guanidine ligand, which can lead to additional metal-carbon interactions with aromatic groups. encyclopedia.pub For example, arene-ruthenium complexes with guanidine-based ancillary ligands have been synthesized, where the guanidine coordinates as a neutral N,N-donor, forming a six-membered chelate ring. acs.org

The table below summarizes the coordination behavior of some guanidine derivatives with different metals.

| Guanidine Derivative | Metal(s) | Coordination Mode | Resulting Structure |

| Cyanoguanidine | Copper(I) | Bidentate, Bridging | Eight-membered metallacycle at.ua |

| Guanidine-phenolate | Titanium(IV), Zirconium(IV) | Bidentate | cis-N,N-trans-O,O diastereomer rsc.org |

| Guanidine-based ancillary ligand | Ruthenium(II) | Neutral N,N-donor | Six-membered chelate ring acs.org |

| Bulky guanidinato | Lithium, Chromium(0), Potassium | Chelating k²-N,N' with additional M-C interactions | "Sandwiched" metal atoms nih.govencyclopedia.pub |

Guanidine-stabilized metal complexes have emerged as potent catalysts in a variety of organic reactions. fao.orgrsc.org The ability to tune the steric and electronic properties of the guanidine ligand allows for precise control over the catalytic activity of the metal center. arkat-usa.org

For example, titanium complexes with chelating anionic guanidine-ethenolate ligands have demonstrated good activity in ethylene (B1197577) polymerization. rsc.org Similarly, titanium and zirconium complexes bearing guanidine-phenolate ligands have been studied for both lactide and olefin polymerizations. rsc.org While zirconium complexes showed higher activity in the ring-opening polymerization of rac-lactide, the corresponding titanium dichloride complexes were less active in ethylene polymerization, a difference attributed to the strong electron-donating nature of the guanidine and the specific coordination geometry. rsc.org

Ruthenium complexes containing guanidine-type ligands have also been explored. In some cases, catalysis is proposed to occur through a second coordination sphere mechanism, mediated by hydrogen bonds from the guanidine ligand's NH groups, rather than direct substrate interaction with the ruthenium center. acs.org

The following table provides examples of catalytic applications of transition metal complexes with guanidine-based ligands.

| Metal Complex | Catalytic Application | Key Findings |

| Titanium-guanidine-ethenolate | Ethylene polymerization | Showed good catalytic activity. rsc.org |

| Zirconium-guanidine-phenolate | Ring-opening polymerization of rac-lactide | More active than titanium analogues. rsc.org |

| Titanium-guanidine-phenolate | Ethylene polymerization | Low activity attributed to ligand electronics and coordination. rsc.org |

| Ruthenium-guanidine | Various organic reactions | Catalysis can be mediated by second coordination sphere interactions. acs.org |

Guanidine-metal systems are being investigated for their potential in biomimetic catalysis, mimicking the function of enzymes. The guanidinium group is a key feature in the active sites of enzymes like arginine kinases, where it helps to bind and activate substrates. nih.gov

One area of research is the biomimetic reduction of carbon dioxide. nih.gov Density Functional Theory (DFT) studies have explored the use of guanidine-based compounds as biomimetic hydrides for this purpose. nih.gov These studies predict that certain tricyclic guanidine hydrides could be effective in reducing CO₂ to formate (B1220265) (HCOO⁻) and could be electrochemically regenerated, offering a potential metal-free approach for CO₂ reduction. nih.gov

Another example involves the creation of biomimetic multi-enzyme systems using metal-organic frameworks (MOFs). nih.gov In one study, L-arginine, which contains a guanidinium group, was co-encapsulated with glucose oxidase into a copper-based MOF. nih.gov This system was designed for synergistic antibacterial effects through a cascade of reactions initiated by glucose oxidation. nih.gov The guanidinium group of arginine plays a role in these complex biomimetic systems.

Guanidinium-Based Catalysis in Phosphoryl Transfer Reactions

Phosphoryl transfer reactions are fundamental to many biological processes, including signal transduction, energy metabolism, and DNA replication. nih.govnih.gov These reactions are often slow under non-enzymatic conditions and require significant catalytic acceleration by enzymes. squarespace.com The guanidinium group, the protonated form of guanidine, plays a crucial role in the catalysis of these reactions, often acting as a general-acid catalyst. nih.govacs.org

In a "triester-like" mechanism, a general acid catalyst protonates a peripheral oxygen of the phosphodiester. acs.org This protonation occurs simultaneously with the attack of a nucleophile, leading to a monoanionic phosphorane intermediate. acs.org The guanidinium group is particularly effective in this role. nih.govacs.org If the pKa of the acid catalyst (like the guanidinium ion) is lower than the second pKa of the resulting phosphorane, a proton transfer is highly likely, facilitating the reaction. acs.org

Studies on model systems have provided direct evidence for the role of the guanidinium group. nih.govacs.org A model compound with an intramolecular hydrogen bond between a phosphodiester and a guanidinium group showed a 420-fold rate enhancement for cleavage/transesterification compared to a control compound. acs.orgacs.org This enhancement is attributed to general-acid catalysis by the guanidinium group. acs.org A proton inventory study further supported this, indicating that two protons move in the rate-determining step of the reaction. nih.gov

The efficiency of guanidinium-based catalysts in phosphoryl transfer has inspired the design of artificial phosphodiesterases. nih.gov These synthetic catalysts incorporate one or more guanidinium units, which can act alone or in concert with other functional groups to mimic the catalytic mechanisms of natural enzymes. nih.gov

Synthesis and Reactivity of Cyano Dimethylamino Methylene Guanidine Derivatives and Analogs

Design and Synthesis of N-Substituted Cyano-Guanidine Derivatives

The preparation of N-substituted cyano-guanidine derivatives, including analogs of cyano((dimethylamino)methylene)guanidine, can be achieved through several synthetic routes. These methods often involve the reaction of primary or secondary amines with various cyanamide-based precursors.

A primary method for creating N-substituted cyanoguanidines is the reaction of amines with dicyanimide salts or by heating amine hydrochlorides with substituted cyanoguanidines. beilstein-journals.orgnih.govgoogle.com For instance, aryl- and alkylcyanoguanidine precursors can be prepared in a single step by heating a mixture of sodium dicyanamide (B8802431) with either amine hydrochlorides in butanol or with free amines in an acidic aqueous medium. beilstein-journals.org The resulting substituted cyanoguanidines can then be further reacted to yield more complex structures.

Another effective approach is the direct fusion of cyanoguanidine with amine hydrochlorides at high temperatures (135–200 °C), which produces N-substituted biguanides, but the intermediate cyanoguanidine can be functionalized. beilstein-journals.orgbeilstein-journals.org Microwave-assisted synthesis has been shown to accelerate these reactions, for example, in the addition of aniline (B41778) hydrochloride to N¹,N²-diisopropyl-N³-cyanoguanidine. beilstein-journals.org

A key precursor, N′-(substituted-2-cyanophenyl)-N,N-dimethylformamidine, which is structurally analogous to the title compound, is synthesized by reacting a substituted-2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions. nih.gov This highlights a direct method for introducing the dimethylformamidine moiety.

Furthermore, N-substituted cyanoguanidines can be prepared from thioureas. The conversion of a thiourea (B124793) to a carbodiimide, followed by the addition of cyanamide (B42294), provides a route to base-sensitive cyanoguanidine analogs. Specific reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are used to facilitate this transformation.

The synthesis of N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine, an important intermediate for pharmaceuticals, is achieved by reacting 2-chloroethylamine (B1212225) with dimethylcyano-imidodithiocarbonate, followed by a subsequent reaction with methylamine. google.comprepchem.com This multi-step process allows for the specific placement of different substituents on the guanidine (B92328) core.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Amine Hydrochloride + Sodium Dicyanamide | Butanol, Heat | N-Substituted Cyanoguanidine | beilstein-journals.org |

| Substituted-2-aminobenzonitrile + 1,1-dimethoxy-N,N-dimethylmethanamine | Reflux | N′-(2-cyanophenyl)-N,N-dimethylformamidine | nih.gov |

| Thiourea | Carbodiimide (e.g., EDC), then Cyanamide | N,N'-Disubstituted Cyanoguanidine | |

| 2-Chloroethylamine + Dimethylcyano-imidodithiocarbonate | 1. Ethanolic solution; 2. Methylamine | N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine | google.comprepchem.com |

| N¹-Aryl-N²-cyanoguanidine + Piperazine | Methanol, 120 °C, Microwave | Piperazine-bridged Biguanide (B1667054) | nih.gov |

Functionalization Strategies and Diversification of the Cyano((dimethylamino)methylene)guanidine Scaffold

The cyano((dimethylamino)methylene)guanidine scaffold offers multiple reactive sites for functionalization, enabling the creation of a diverse library of compounds. The primary points for modification are the cyano group, the guanidine nitrogens, and the dimethylaminomethylene group.

A major strategy for diversification is the addition of amines to the electrophilic cyano group, which yields biguanide derivatives. beilstein-journals.orgnih.gov This reaction is highly versatile and can be used to synthesize N¹,N⁵-disubstituted, trisubstituted, and tetrasubstituted biguanides by reacting appropriately substituted cyanoguanidines with various primary and secondary amines. beilstein-journals.orgnih.gov The reaction conditions can be tuned, for example, by using copper salts or Lewis acids to promote the reaction. beilstein-journals.orgbeilstein-journals.org

Cyclization reactions represent another powerful tool for scaffold diversification.

Heterocycle Formation: Reaction with bifunctional reagents can lead to the formation of various heterocyclic systems. For example, reaction with ortho-substituted anilines can result in cyclization to form guanidino-heterocycles. nih.gov The interaction of cyanoguanidine with formic acid yields 2-amino-4-hydroxy-s-triazine, which can be further functionalized. asianpubs.org Similarly, reactions with hydrazine (B178648) can produce triazole derivatives. beilstein-journals.org

[3+2] Annulation: The reaction of N-tosyl cyanamides with 2-substituted aziridines provides direct access to N2-unprotected five-membered cyclic guanidines through a domino ring-opening/cyclization process. rsc.org

Quinazoline (B50416) Synthesis: The N′-(substituted-2-cyanophenyl)-N,N-dimethylformamidine intermediate can undergo cyclization with α-aminophosphonates under microwave irradiation to form quinazoline derivatives. nih.gov

The guanidine moiety itself can be functionalized. For instance, N-acylation of the guanidine nitrogen is a common strategy employed in medicinal chemistry to modulate the properties of the molecule. nih.govfigshare.com

| Reactive Site | Reagent/Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| Cyano Group | Amine Addition | Biguanide | beilstein-journals.orgnih.gov |

| Cyano Group & Guanidine | Formic Acid | s-Triazine | asianpubs.org |

| Cyano Group & Guanidine | Hydrazine | Triazole | beilstein-journals.org |

| Entire Scaffold | Aziridine Annulation | Cyclic Guanidine | rsc.org |

| Dimethylformamidine & Cyano Group | α-Aminophosphonate Cyclization | Quinazoline | nih.gov |

Structure-Reactivity Relationships in Modified Cyano-Guanidine Systems

The reactivity of the cyano-guanidine scaffold is significantly influenced by the nature and position of its substituents. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and predicting reaction outcomes.

The electronic properties of substituents play a critical role. In the synthesis of biguanides from substituted cyanoguanidines, a difference in reactivity is observed between aliphatic and aromatic amines. beilstein-journals.org Aliphatic amines, being more nucleophilic, react readily as free bases, often facilitated by copper(II) salts. In contrast, less nucleophilic anilines react more effectively as their hydrochloride salts in high-boiling solvents. beilstein-journals.org The introduction of strong Lewis acids, such as iron(III) chloride (FeCl₃), can dramatically increase the electrophilicity of the cyano group, enabling reactions to proceed under milder conditions, even at room temperature. beilstein-journals.org

Protonation state and the nature of the counter-ion can dictate the reaction pathway. In reactions involving dienophiles, the high nucleophilicity of the guanidine group can favor an aza-Michael addition. However, protonation of the guanidine moiety can act as a protecting group, suppressing its nucleophilicity and allowing for other reactions like Diels-Alder cycloadditions to occur. nih.govmdpi.com The choice of a non-nucleophilic counter-ion, such as hexafluorophosphate (B91526) (PF₆⁻), is critical in these cases to prevent it from interfering with the desired cycloaddition pathway. nih.gov

The steric environment around the reactive centers also governs reactivity. For example, the synthesis of trisubstituted guanidines from a monosubstituted amine and a disubstituted cyanamide can result in low yields due to the steric hindrance around the cyano group, impeding the approach of the nucleophilic amine.

Synthetic Utility of Derived Cyano-Guanidine Compounds

Derivatives of cyano((dimethylamino)methylene)guanidine are valuable intermediates and building blocks in the synthesis of a wide array of organic molecules, particularly pharmaceuticals and agrochemicals.

A major application is in the synthesis of biguanide-containing drugs. The reaction of a substituted cyanoguanidine with an amine is a cornerstone of this process. For example, the antidiabetic drug Metformin (B114582) is produced from the reaction of cyanoguanidine with dimethylamine (B145610) at high temperatures. sciencemadness.org Similarly, the synthesis of the H₂-receptor antagonist Cimetidine involves intermediates derived from N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine. google.comgoogle.com

These scaffolds are frequently used to generate libraries of compounds for drug discovery. By systematically modifying the substituents on the cyanoguanidine core, chemists have developed potent and selective ligands for various biological targets, including histamine (B1213489) H₄ receptor agonists and biased μ-opioid receptor agonists. nih.govfigshare.comnih.gov

The high nitrogen content and reactivity of cyanoguanidine derivatives make them precursors for various nitrogen-rich heterocycles. They are used to construct s-triazines, pyrimidines, and triazoles, which are important structural motifs in many biologically active compounds and materials. beilstein-journals.orgasianpubs.org For example, N¹-(1,2,4-triazolyl)biguanides, synthesized from the reaction of 1,2,4-triazole (B32235) with cyanoguanidine, have found applications as energetic materials. nih.gov

In agrochemistry, novel sulfoximine (B86345) derivatives containing cyanoguanidine and nitroguanidine (B56551) moieties have been synthesized and shown to possess excellent antifungal activities against various agricultural fungi. acs.org

Q & A

Basic Research Questions

Synthesis and Purification Q: What are the optimized synthetic routes for Cyano((dimethylamino)methylene)guanidine, and how can impurities be minimized during purification? A: The compound can be synthesized via cyclization reactions involving guanidine derivatives and acrylonitrile-based electrophiles. For example, heterocyclization with 3-(dimethylamino)propenones or acrylonitrile acetals under mild conditions (30°C, 1 atm) yields the target compound . Catalysts such as guanidine-based ionic liquids (e.g., alkyl-substituted ethyl acetate derivatives) improve reaction efficiency . Purification involves HPLC or TLC to isolate the product from byproducts like 2-cyano-1,3-dimethylguanidine, which is a common impurity in guanidine syntheses .

Structural Characterization Q: What spectroscopic and crystallographic methods are most effective for confirming the structure of Cyano((dimethylamino)methylene)guanidine? A: Key methods include:

- NMR : The dimethylamino and cyano groups produce distinct signals at δ 2.8–3.1 ppm (N(CH₃)₂) and δ 115–120 ppm (CN) in ¹H and ¹³C spectra, respectively .

- X-ray crystallography : Resolves steric interactions between the dimethylamino group and the guanidine backbone, as seen in analogous guanidine derivatives .

- ESI-MS : Molecular ion peaks at m/z 150–160 [M+H]⁺ confirm the molecular weight .

Stability and Storage Q: What conditions are critical for maintaining the stability of Cyano((dimethylamino)methylene)guanidine in laboratory settings? A: The compound is hygroscopic and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to acidic or aqueous environments, as the cyano group may hydrolyze to carboxylic acid derivatives .

Advanced Research Questions

Mechanistic Insights Q: How does the steric and electronic environment of Cyano((dimethylamino)methylene)guanidine influence its reactivity in nucleophilic substitution reactions? A: The dimethylamino group creates steric hindrance, reducing nucleophilic attack at the guanidine sp² nitrogen. However, the electron-withdrawing cyano group enhances electrophilicity at the methylene carbon. Kinetic studies using time-resolved NMR (e.g., variable-temperature ¹H NMR) reveal a concerted rotation mechanism in protonated forms, affecting reaction pathways .

Data Contradictions in Basicity Measurements Q: How can conflicting pKa values reported for Cyano((dimethylamino)methylene)guanidine be resolved? A: Discrepancies arise from solvent polarity (e.g., MeCN vs. H₂O) and measurement techniques (potentiometric vs. spectrophotometric). Standardize measurements in anhydrous MeCN using UV-Vis titration with reference bases like 1,8-bis(tetramethylguanidino)naphthalene (pKₐ 25.1 in MeCN) . Control humidity to prevent hydrolysis-induced errors .

Computational Modeling Q: What computational approaches are suitable for predicting the tautomeric equilibria of Cyano((dimethylamino)methylene)guanidine? A: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level accurately models tautomerization between imine and enamine forms. Solvent effects (e.g., PCM for MeCN) refine energy barriers. Compare results with X-ray data to validate hydrogen-bonding networks .

Application in Heterocycle Synthesis Q: How can this compound serve as a precursor for phosphorus-containing N-heterocycles? A: React with phosphorus(V) electrophiles (e.g., 3-(methylthio)acrylonitriles) under basic conditions to form pyrimidine derivatives. The cyano group facilitates cyclization, while the dimethylamino moiety stabilizes intermediates . Optimize yields by varying reaction time (12–24 h) and temperature (60–80°C) .

Methodological Guidance

Handling Contradictory Data

A: Use triangulation: Validate results via multiple techniques (e.g., NMR, MS, and crystallography) and replicate experiments under controlled humidity/temperature. Address outliers by re-examining solvent purity and catalyst activity .

Designing Kinetic Studies

A: Employ stopped-flow spectroscopy or time-resolved NMR to monitor proton-transfer kinetics. Compare with structurally similar guanidines (e.g., MTBD) to isolate steric vs. electronic effects .

Ethical and Safety Considerations

A: Follow protocols for handling hygroscopic and potentially toxic compounds. Use fume hoods, PPE, and waste disposal systems compliant with UN2811 standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.